Cas no 921792-44-1 (3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
- 921792-44-1
- AKOS024632590
- 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- F2261-0046
- 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
- Benzamide, 3-fluoro-N-(2,3,4,5-tetrahydro-3,3,5-trimethyl-4-oxo-1,5-benzoxazepin-8-yl)-
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- インチ: 1S/C19H19FN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
- InChIKey: ZNAUDJACDQRWGD-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2OCC(C)(C)C(=O)N(C)C2=CC=1)(=O)C1=CC=CC(F)=C1
計算された属性
- せいみつぶんしりょう: 342.13797063g/mol
- どういたいしつりょう: 342.13797063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- ふってん: 472.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 11.91±0.40(Predicted)
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0046-20μmol |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2261-0046-10mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2261-0046-100mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2261-0046-15mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2261-0046-20mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2261-0046-25mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2261-0046-75mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2261-0046-4mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2261-0046-2μmol |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2261-0046-1mg |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |
921792-44-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamideに関する追加情報
Introduction to 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 921792-44-1, specifically 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule has garnered attention in recent years due to its unique structural features and promising biological activities. The presence of a fluoro-substituent and a complex benzoxazepine scaffold contributes to its distinct chemical properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.
Structurally speaking, the benzoxazepine core is a well-known pharmacophore that exhibits significant potential in modulating various biological pathways. The 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl moiety introduces a highly functionalized aromatic system with multiple chiral centers and electrophilic sites. These features not only enhance the compound's solubility and bioavailability but also provide multiple points for interaction with biological targets. The fluoro-substituent at the 3-position of the benzamide moiety further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.
In the realm of contemporary pharmaceutical research, this compound has been extensively studied for its potential therapeutic applications. Initial investigations have highlighted its activity as a kinase inhibitor, particularly in the context of cancers and inflammatory diseases. The benzoxazepine scaffold is known to interact with proteins involved in cell signaling pathways, making it an attractive scaffold for developing targeted therapies. Furthermore, the fluoro-substituent has been shown to enhance binding interactions by increasing lipophilicity and reducing metabolic degradation.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of this compound. Molecular docking studies have revealed that 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can effectively bind to several key enzymes implicated in disease pathways. These studies not only validate the compound's potential but also provide insights into its mechanism of action. For instance, preliminary data suggest that it may inhibit the activity of protein kinase B (PKB/Akt) and other kinases involved in cell proliferation and survival.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies have been employed to construct the benzoxazepine core while maintaining high enantiomeric purity. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed reactions have been crucial in achieving these objectives. The introduction of the fluoro-substituent has been particularly challenging but essential for optimizing pharmacokinetic properties. Recent developments in fluorination chemistry have provided more efficient routes for incorporating fluorine atoms into complex molecules.
Preclinical studies have begun to elucidate the pharmacological profile of this compound. In vitro assays have demonstrated significant inhibitory effects on various kinases and other enzymes relevant to cancer biology. Additionally, animal models have shown promising results in terms of tumor growth inhibition and reduction of inflammation-related symptoms. These findings underscore the compound's potential as a lead candidate for further development into a novel therapeutic agent.
The role of fluoro-substituted compounds in modern drug discovery cannot be overstated. The ability of fluorine atoms to modulate drug properties such as bioavailability and metabolic stability has made them indispensable in medicinal chemistry. In the case of 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, the presence of this substituent has been critical in enhancing its pharmacological efficacy while minimizing off-target effects.
Future directions for research on this compound include exploring its potential as an anti-cancer agent through clinical trials and optimizing its chemical structure for improved efficacy and safety profiles. Advances in high-throughput screening technologies will likely accelerate the identification of new derivatives with enhanced biological activity. Additionally, collaborations between academic researchers and pharmaceutical companies will be essential for translating laboratory findings into tangible therapeutic benefits.
The broader significance of this research lies in its contribution to understanding how structural modifications can influence biological activity at a molecular level. By studying compounds like 3-fluoro-N-(3,3-dimethylbutyl)-4-fluorobenzamide, researchers gain valuable insights into drug design principles that can be applied across various therapeutic areas. This underscores the importance of interdisciplinary approaches that combine synthetic chemistry、pharmacology、and computational biology.
In conclusion,CAS number 921792441 represents a remarkable example of how structural complexity can be leveraged to develop novel therapeutics with significant biological activity。The unique combination of a benzoxazepine scaffold、a fluoro-substituent、and other functional groups makes it an exciting prospect for future drug development。As research continues,it is anticipated that compounds like these will play an increasingly important role in addressing unmet medical needs worldwide。
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